molecular formula C18H22N4O5 B2590698 Ethyl 4-(1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate CAS No. 874463-46-4

Ethyl 4-(1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate

Cat. No. B2590698
M. Wt: 374.397
InChI Key: ZKAHNHBHTWHQDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate, also known as ENQ, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. ENQ is a piperazine derivative that has been synthesized and studied for its biological activities, including its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

Antibacterial Activity

Several studies have synthesized derivatives of Ethyl 4-(1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate and evaluated their antibacterial activity. These compounds have shown moderate to significant effectiveness against various strains of bacteria, including E. coli, S. dysentery, S. aureus, and B. subtilis. The variations in the chemical structure of these compounds, such as the introduction of different substituents, have been explored to optimize their antibacterial properties (Sharma & Jain, 2008; Cooper et al., 1990).

Antimicrobial Activity

Compounds with the Ethyl 4-(1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate structure have been synthesized and tested for their antimicrobial activities. The addition of various piperazine substituents to the quinoline ring has resulted in derivatives with promising antimicrobial potential. Molecular docking studies on active compounds have shown high binding energies and strong interactions with bacterial targets, highlighting their potential as antimicrobial agents (Banu et al., 2018).

Chemical Synthesis and Structure-Activity Relationship

Research has focused on the synthesis of novel derivatives and examining their structure-activity relationships. For instance, derivatives have been synthesized to explore their biological activities, with specific modifications aimed at increasing bioavailability and antimicrobial activity. The chemical synthesis involves various steps, including reactions with different reagents and conditions to achieve the desired functionalization of the quinoline ring (Tangallapally et al., 2006).

Photophysical Properties

Studies have also investigated the photophysical properties of norfloxacin and its derivatives, including Ethyl 4-(1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate. These studies provide insights into the excited-state deactivation processes, which are crucial for understanding the fluorescence behavior and potential applications of these compounds in fluorescent probes or materials (Cuquerella et al., 2006).

properties

IUPAC Name

ethyl 4-(1-ethyl-3-nitro-2-oxoquinolin-4-yl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5/c1-3-21-14-8-6-5-7-13(14)15(16(17(21)23)22(25)26)19-9-11-20(12-10-19)18(24)27-4-2/h5-8H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAHNHBHTWHQDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate

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